3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid belongs to a class of compounds known as acrylic acids, which are characterized by the presence of a carbon-carbon double bond adjacent to a carboxylic acid group. This compound features halogenated aromatic groups, specifically bromine and fluorine, which enhance its reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 355.14 g/mol. It is classified under the category of organic compounds used in pharmaceuticals and materials science due to its unique functional groups that allow for various chemical modifications and applications in drug development and synthesis.
The synthesis of 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid typically involves several key steps:
The molecular structure of 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid can be described as follows:
The structural formula can be represented as follows:
3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid can participate in various chemical reactions:
The mechanism of action for 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid is primarily linked to its ability to interact with biological targets:
The physical and chemical properties of 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid include:
The applications of 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid are diverse:
The synthesis of 3-[2-(4-bromo-2-fluorophenoxy)phenyl]acrylic acid relies on sequential halogenation and coupling steps. A representative pathway begins with ortho-bromination of 3-fluorophenol using molecular bromine under acidic conditions, yielding 2-bromo-3-fluorophenol (CAS 443-81-2; MW 190.998 g/mol) [2]. This intermediate undergoes Ullmann-type condensation with ortho-iodobenzoic acid using copper(I) catalysts at 80–120°C to form the diaryl ether bond—a critical linkage requiring precise stoichiometry to minimize dihaloarene byproducts [4] [8].
Final acrylate installation employs Knoevenagel condensation: the ortho-phenoxybenzaldehyde intermediate reacts with malonic acid in pyridine at 60°C, catalyzed by piperidine. This step exhibits moderate regioselectivity (65–72% yield) due to competing decarboxylation and oligomerization. Alternative routes utilize Pd-mediated Heck coupling between 2-(4-bromo-2-fluorophenoxy)phenyl iodide and acrylic acid, though palladium leaching risks contaminating pharmaceutical intermediates [4] [9].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS No. | Molecular Weight (g/mol) | Key Function |
---|---|---|---|
2-Bromo-3-fluorophenol | 443-81-2 | 190.998 | Halogenated coupling precursor |
2-(4-Bromo-2-fluorophenoxy)benzaldehyde | N/A | 295.11 | Acrylic acid precursor |
Ethyl 3-[2-(4-bromo-2-fluorophenoxy)phenyl]acrylate | N/A | 365.22 | Ester-protected derivative |
Esterification of this acrylic acid serves dual purposes: enhancing solubility for purification and enabling peptide coupling. Fischer esterification with ethanol (20-fold excess) under sulfuric acid catalysis (0.1 M H₂SO₄, reflux) achieves 89% conversion to ethyl ester within 4 hours. The equilibrium favors ester formation through azeotropic water removal via Dean-Stark apparatus, suppressing hydrolysis side reactions [6]. Larger esters (e.g., tert-butyl) require in situ acid chloride formation using thionyl chloride, followed by alcohol addition at −20°C to prevent racemization [8].
Carbodiimide-mediated amide coupling with EDC/HOBt enables C–N bond formation essential for pharmacologically active derivatives. Reactions proceed in anhydrous DMF at 25°C with 5–10 mol% DMAP accelerator, achieving yields >85%. However, halogen migration may occur during prolonged coupling with primary amines, necessitating temperature control below 30°C [7] [9].
Bimetallic catalysis addresses limitations in diaryl ether formation. CuI/1,10-phenanthroline (5 mol%) in toluene/K₂CO₃ boosts Ullmann coupling efficiency to 92% yield at 100°C by stabilizing oxidative addition complexes. Selectivity toward mono-etherification is achieved using bulky phosphine ligands (e.g., tritert-butylphosphine), which suppress diarylation by sterically blocking secondary nucleophilic attack [4] [5].
For Knoevenagel condensations, organocatalysts like proline-derivatives provide enantiocontrol when chiral acrylates are targeted. Thiourea-based catalysts (e.g., Takemoto’s catalyst) hydrogen-bond to the aldehyde carbonyl, directing Re-face attack of malonate anions. This strategy affords Z-isomers with 88% ee but requires polar aprotic solvents (DMF, DMSO) [5] [9].
Table 2: Catalytic Systems for Key Transformations
Reaction | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Diaryl Ether Coupling | CuI/1,10-phenanthroline | Toluene | 100 | 92 | >99% mono-coupling |
Knoevenagel Condensation | Piperidine/AcOH | Pyridine | 60 | 72 | E/Z = 4:1 |
Heck Coupling | Pd(OAc)₂/P(t-Bu)₃ | DMF | 80 | 68 | >95% E-isomer |
Esterification | H₂SO₄ (0.1 M) | Ethanol | 78 (reflux) | 89 | No side products |
Microfluidic reactors overcome batch processing limitations in exothermic steps like bromination and acrylation. In a demonstrated setup, phenoxybenzaldehyde and malonic acid merge in a PFA tubing reactor (ID: 0.5 mm) at 100°C with 2-minute residence time, achieving 94% conversion versus 72% in batch. Precise temperature modulation prevents decarboxylation—a common batch artifact above 80°C [5].
Integrated photochemical flow systems enable decarboxylative coupling using Ru(bpy)₃Cl₂ photocatalysts. UV-LED arrays (365 nm) excite the catalyst while substrates flow through fluorinated ethylene propylene (FEP) capillaries, generating aryl-acrylate bonds in milliseconds. This approach reduces catalyst loading to 0.5 mol% and eliminates heavy metal residues [5]. Scale-up via "numbering-up" (parallel microreactors) achieves metric-ton annual output, as validated for analogous APIs like ibuprofen [5].
Table 3: Flow vs. Batch Process Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction Time | 8–12 hours | 2–15 minutes | 40-fold reduction |
Knoevenagel Yield | 65–72% | 88–94% | +22% absolute yield |
Palladium Consumption | 3 mol% | 0.5 mol% | 85% reduction |
Temperature Control | ±5°C | ±0.1°C | Enhanced safety |
Annual Capacity | 200 kg | 5 tons | 25-fold increase |
Synthetic OutlookOptimized catalytic systems and flow reactors position 3-[2-(4-bromo-2-fluorophenoxy)phenyl]acrylic acid for scalable manufacturing. Future advancements may exploit enantioselective photocatalytic couplings and solid-supported reagents to minimize purification—critical for high-value derivatives in pharmaceutical pipelines [4] [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1